![molecular formula C21H24N4O4 B610868 SKLB-23bb](/img/structure/B610868.png)
SKLB-23bb
Vue d'ensemble
Description
SKLB-23bb est un inhibiteur sélectif de l'histone désacétylase 6 (HDAC6) biodisponible par voie orale. Il a montré une efficacité antitumorale supérieure à la fois in vitro et in vivo par rapport à d'autres inhibiteurs sélectifs de HDAC6. This compound cible également les microtubules, ce qui renforce son activité antitumorale et élargit son spectre antitumoral .
Applications De Recherche Scientifique
Efficacy Against Tumor Types
Research has demonstrated that SKLB-23bb exhibits potent antitumor activity across a range of solid and hematologic malignancies. Notably:
- In Vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines at low submicromolar concentrations. It achieved IC50 values under 100 nmol/L for most tested lines, significantly outperforming ACY1215, another HDAC6 inhibitor .
- In Vivo Studies : In xenograft models, oral administration of this compound resulted in substantial tumor growth inhibition. The compound's dual targeting mechanism enhances its efficacy compared to traditional single-target HDAC inhibitors .
Table 1: Summary of Antitumor Activity
Tumor Type | IC50 (nmol/L) | Treatment Response |
---|---|---|
A2780s (Ovarian Cancer) | <100 | Significant Growth Inhibition |
HCT116 (Colorectal) | <100 | Apoptosis Induction |
Jeko-1 (Lymphoma) | 983 | Moderate Response |
Other Solid Tumors | <100 | Broad-spectrum Efficacy |
Case Study Insights
- Solid Tumor Efficacy : A study demonstrated that this compound was particularly effective against solid tumors, achieving superior outcomes compared to other HDAC6 inhibitors like ACY1215. The compound's ability to induce apoptosis and disrupt microtubule dynamics was pivotal in this efficacy .
- Mechanistic Studies : Utilizing CRISPR-Cas9 technology, researchers showed that the cytotoxic effects of this compound were independent of HDAC6 expression levels. This finding underscores the importance of its microtubule-targeting capability in exerting antitumor effects .
- Combination Therapy Potential : The findings suggest that combining this compound with other chemotherapeutic agents could enhance therapeutic outcomes, particularly in tumors resistant to conventional treatments .
Mécanisme D'action
Target of Action
SKLB-23bb is a potent and selective inhibitor for HDAC6 . HDAC6, or Histone Deacetylase 6, is a member of the classical histone deacetylase (HDAC) enzyme family, which has emerged as an attractive target in cancer therapy . HDAC6 harbors two catalytic domains and one unique C-terminal zinc finger domain that bind ubiquitin . In addition to HDAC6, this compound also targets microtubules .
Mode of Action
This compound exerts its cytotoxic activity by targeting HDAC6 and microtubules . It binds to the colchicine site in β-tubulin and acts as a microtubule polymerization inhibitor . This dual targeting of HDAC6 and microtubules enhances the antitumor activity and expands the antitumor spectrum of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of HDAC6 and the disruption of microtubules . The inhibition of HDAC6 leads to the acetylation of histone H3 . On the other hand, the disruption of microtubules blocks the tumor cell cycle at the G2-M phase .
Pharmacokinetics
This compound is an orally bioavailable HDAC6-selective inhibitor . It exhibits superior antitumor efficiency both in vitro and in vivo in comparison with ACY1215, another HDAC6-selective inhibitor . .
Result of Action
The result of this compound’s action is the triggering of cellular apoptosis . Consistent with its microtubule-disrupting ability, this compound blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis . In solid tumor xenografts, oral administration of this compound efficiently inhibits tumor growth .
Action Environment
The action environment of this compound is primarily within the cellular environment of solid and hematologic tumor cells . It shows cytotoxic effects against a panel of these tumor cell lines at the low submicromolar level . Interestingly, this compound is more efficient against solid tumor cells compared to other HDAC6-selective inhibitors . .
Analyse Biochimique
Biochemical Properties
SKLB-23bb plays a significant role in biochemical reactions by inhibiting HDAC6 and disrupting microtubule polymerization. HDAC6 is an enzyme involved in the deacetylation of lysine residues on histone and non-histone proteins, which affects gene expression and protein function. This compound binds to the colchicine site in β-tubulin, acting as a microtubule polymerization inhibitor. This dual targeting mechanism allows this compound to exert cytotoxic effects on tumor cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis. The compound’s ability to disrupt microtubules and inhibit HDAC6 leads to changes in cell morphology, motility, and division. These effects are observed in both solid and hematologic tumor cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with HDAC6 and β-tubulin. By inhibiting HDAC6, this compound prevents the deacetylation of histone and non-histone proteins, leading to altered gene expression and protein function. Additionally, this compound binds to the colchicine site in β-tubulin, inhibiting microtubule polymerization and disrupting the microtubule network. This dual targeting mechanism enhances the compound’s cytotoxic effects on tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable and retains its antitumor activity over extended periods. Long-term exposure to this compound results in sustained inhibition of tumor growth and cellular apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antitumor activity without causing severe toxicity. At higher doses, the compound may induce toxic or adverse effects, such as fatigue, nausea, and thrombocytopenia. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of HDAC6 affects the acetylation status of various proteins, influencing metabolic flux and metabolite levels. Additionally, this compound’s interaction with β-tubulin disrupts microtubule dynamics, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to HDAC6 and β-tubulin. These interactions affect the compound’s efficacy and distribution within the cellular environment .
Subcellular Localization
This compound’s subcellular localization is primarily associated with its targets, HDAC6 and β-tubulin. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for this compound’s dual targeting mechanism and its overall antitumor activity .
Méthodes De Préparation
La synthèse de SKLB-23bb implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature disponible. Les méthodes de production industrielle de this compound ne sont pas non plus disponibles au public, car elles sont probablement protégées par des brevets .
Analyse Des Réactions Chimiques
SKLB-23bb subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites, qui peuvent avoir des activités biologiques différentes.
Substitution : this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres, ce qui peut modifier son activité.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'histone désacétylase 6 et ses effets sur diverses voies biochimiques.
Biologie : Employé dans la recherche pour comprendre le rôle de l'histone désacétylase 6 dans les processus cellulaires et son potentiel en tant que cible thérapeutique.
Médecine : Investigated pour son activité antitumorale et son utilisation potentielle en thérapie anticancéreuse, en particulier pour les tumeurs solides et hématologiques.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant l'histone désacétylase 6 et les microtubules
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'histone désacétylase 6, une enzyme impliquée dans la désacétylation des histones et d'autres protéines. Cette inhibition conduit à l'accumulation de protéines acétylées, affectant divers processus cellulaires. De plus, this compound cible les microtubules en se liant au site de la colchicine dans la bêta-tubuline, agissant comme un inhibiteur de la polymérisation des microtubules. Ce double mécanisme de ciblage renforce son activité antitumorale en perturbant à la fois la désacétylation des histones et la dynamique des microtubules .
Comparaison Avec Des Composés Similaires
SKLB-23bb est unique par rapport à d'autres inhibiteurs sélectifs de l'histone désacétylase 6 en raison de son double mécanisme de ciblage. Des composés similaires comprennent :
ACY-1215 : Un autre inhibiteur sélectif de l'histone désacétylase 6, mais moins efficace contre les cellules tumorales solides que this compound.
Vorinostat : Un inhibiteur pan-histone désacétylase avec une activité plus large mais plus d'effets secondaires.
Romidepsin : Un autre inhibiteur pan-histone désacétylase avec des profils de sélectivité et d'effets secondaires différents
La capacité de this compound à cibler à la fois l'histone désacétylase 6 et les microtubules en fait un candidat prometteur pour la thérapie anticancéreuse, offrant des avantages par rapport aux autres inhibiteurs qui ne ciblent qu'une seule voie.
Activité Biologique
SKLB-23bb is a novel compound recognized for its dual-targeting capabilities, primarily as a selective inhibitor of histone deacetylase 6 (HDAC6) and as a microtubule polymerization inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various tumor types, and relevant case studies.
This compound's biological activity is attributed to its ability to inhibit HDAC6 while simultaneously disrupting microtubule dynamics.
- HDAC6 Inhibition :
- Microtubule Targeting :
Efficacy Against Tumor Cell Lines
The antitumor efficacy of this compound has been evaluated in both in vitro and in vivo models across various cancer types. The following table summarizes its cytotoxic effects against selected tumor cell lines:
Cell Line | IC50 (nM) | Comparison (ACY1215 IC50) |
---|---|---|
A2780s (Ovarian) | <100 | >1000 |
HCT116 (Colorectal) | <100 | >1000 |
Jeko-1 (Lymphoma) | 983 | 983 |
MDA-MB-231 (Breast) | <100 | >1000 |
PC-3 (Prostate) | <100 | >1000 |
From this table, it is evident that this compound exhibits significantly lower IC50 values compared to ACY1215, indicating superior cytotoxicity against these cell lines .
In Vivo Studies
In vivo studies involving solid tumor xenografts have demonstrated that oral administration of this compound effectively inhibits tumor growth. The compound's dual targeting mechanism enhances its therapeutic potential beyond that of traditional HDAC6 inhibitors .
Case Study : In a study involving xenograft models of solid tumors, this compound was administered orally at varying doses. Results indicated a marked reduction in tumor volume compared to control groups, showcasing its efficacy as an antitumor agent .
Research Findings
Recent research has further elucidated the biological activity of this compound:
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound leads to significant accumulation of cells in the G2-M phase, indicative of cell cycle arrest .
- Clonogenic Assays : Clonogenic survival assays confirmed that this compound effectively reduces the colony-forming ability of treated cancer cells, further supporting its potential as an effective therapeutic agent .
Propriétés
IUPAC Name |
N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXZZFONXWYSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.